1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone
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Description
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can give the product as quinoxaline .Molecular Structure Analysis
The molecular formula of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is C18H16N2O2S, and its molecular weight is 324.4.Chemical Reactions Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed the best inhibition activity with the MIC value of 0.12 µg/mL in S. pneumonia (bacterial strain) and 0.24 µg/mL in Aspergillus fumigatus (fungal strain) .Scientific Research Applications
Synthesis and Chemical Properties
One study discusses the synthesis and antifolate properties of novel compounds, highlighting their potency and potential transport advantages over methotrexate in vitro, indicating significant scientific interest in the synthesis and evaluation of novel chemical entities for therapeutic applications (Degraw et al., 1992). Another research outlines the phenol oxidation processes, leading to the formation of benzofuran derivatives, showcasing the chemical reactivity and potential applications of phenolic compounds in organic synthesis (Schofield et al., 1971).
Biological Activities
A study on the synthesis of novel Schiff bases using amino thiophene and pyrazole derivatives explores their antimicrobial activity, demonstrating the potential of structurally related compounds in developing new antimicrobial agents (Puthran et al., 2019). Moreover, research on the degradation mechanisms of phenolic beta-1 lignin model compounds by laccase enzymes contributes to understanding the environmental and biological transformations of phenolic substances (Kawai et al., 1988).
Material Science and Analytical Applications
Investigations into the high-performance liquid chromatographic determination of aliphatic thiols using fluorogenic derivatization reagents demonstrate the analytical applications of chemically related compounds in detecting biologically significant molecules (Gatti et al., 1990). Additionally, the synthesis and spectral analysis of naphthoquinone derivatives highlight their fluorescence properties and potential uses in material science (Gomaa, 2011).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-18(20-16-6-4-3-5-15(16)19-12)23-11-17(21)13-7-9-14(22-2)10-8-13/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYPZKTVIUMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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